molecular formula C9H9BrN2 B8674662 3-Bromo-2-ethyl-2H-indazole

3-Bromo-2-ethyl-2H-indazole

Cat. No.: B8674662
M. Wt: 225.08 g/mol
InChI Key: AQYJMBCKYQIBOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-ethyl-2H-indazole (CAS 313485-67-5) is a brominated indazole derivative of significant interest in medicinal chemistry and drug discovery research. The indazole scaffold is a privileged structure in pharmacology, known for its presence in a broad spectrum of biologically active molecules and approved drugs . This specific compound, with its ethyl substituent at the N-2 position and a bromine atom at the C-3 position, serves as a versatile building block for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies . Researchers utilize this and similar indazole derivatives to develop novel therapeutic agents due to the scaffold's demonstrated potential in various applications. These include acting as kinase inhibitors in oncology drugs (e.g., Pazopanib and Axitinib), anti-inflammatory agents, and antimicrobial compounds . Furthermore, indazole-based ligands are valuable in coordination chemistry for constructing metal complexes with potential applications in catalysis and as metallopharmaceuticals . The bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification for library synthesis . The product has a molecular formula of C9H9BrN2 and a molecular weight of 225.09 g/mol . For handling and stability, it is recommended to store the compound at 2-8°C . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

3-bromo-2-ethylindazole

InChI

InChI=1S/C9H9BrN2/c1-2-12-9(10)7-5-3-4-6-8(7)11-12/h3-6H,2H2,1H3

InChI Key

AQYJMBCKYQIBOC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C2C=CC=CC2=N1)Br

Origin of Product

United States

Synthesis and Chemical Properties

The synthesis of 2-substituted-2H-indazoles, including halogenated derivatives like 3-bromo-2-ethyl-2H-indazole, is a key focus in organic synthesis. A common strategy involves the bromination of a 2-substituted indazole. The use of brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) allows for the regioselective introduction of a bromine atom at the C3 position of the indazole ring. chim.itnih.gov Ultrasound-assisted bromination has been shown to be an efficient method for this transformation. nih.gov The ethyl group at the N2 position is typically introduced via alkylation of the indazole core.

The bromine atom at the C3 position makes this compound a versatile intermediate for further chemical modifications. It can readily participate in various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira reactions, allowing for the introduction of aryl and alkynyl groups, respectively. nih.gov This reactivity is crucial for creating libraries of structurally diverse indazole derivatives for further study. nih.gov

Spectroscopic Data and Structural Characterization

The structure of 2H-indazole derivatives is confirmed through various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental in distinguishing between 1H- and 2H-indazole isomers. For example, ¹⁵N NMR chemical shifts are significantly different for the N-1' and N-2' atoms in the two tautomers. nih.gov In 2H-indazoles, the chemical shifts are similar to those of 2-methyl-2H-indazole. nih.gov ¹H and ¹³C NMR spectroscopy provide detailed information about the substitution pattern on the aromatic rings. rsc.org Mass spectrometry is used to confirm the molecular weight and formula of the compound. nih.gov

Research Applications and Scientific Interest

Strategies for the Construction of the 2H-Indazole Ring System

The formation of the 2H-indazole core can be achieved through various synthetic routes, broadly categorized into cyclization reactions and transition metal-catalyzed C-H activation approaches. These strategies provide access to a diverse range of 2H-indazole derivatives.

Cyclization Reactions and Annulation Pathways

Cyclization reactions are a cornerstone of heterocyclic synthesis, and several powerful methods have been developed for the construction of the 2H-indazole ring.

A rapid and efficient route to 2H-indazoles involves the [3+2] dipolar cycloaddition of arynes with sydnones. wuxibiology.comresearchgate.netnih.govnih.gov This method is notable for its mild reaction conditions and high yields, producing 2H-indazoles exclusively with no contamination from the 1H-isomers. wuxibiology.comnih.gov The reaction proceeds through an initial [3+2] cycloaddition to form a bicyclic intermediate, which then undergoes a spontaneous retro-[4+2] cycloaddition to extrude carbon dioxide and afford the aromatic 2H-indazole. wuxibiology.comnih.gov

Sydnones, which are stable, cyclic 1,3-dipoles, are readily prepared from the corresponding amino acids through N-nitrosation and cyclodehydration. wuxibiology.comnih.gov The aryne component is typically generated in situ from silylaryl triflates using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.org This methodology has been successfully applied to a variety of sydnones and aryne precursors, demonstrating its broad substrate scope. organic-chemistry.orgmdpi.com The resulting halogen-substituted 2H-indazoles can be further elaborated using palladium-catalyzed cross-coupling reactions to create a diverse library of indazole derivatives. wuxibiology.commdpi.com

Table 1: Synthesis of 2H-Indazoles via [3+2] Cycloaddition of Sydnones and Arynes mdpi.com

EntrySydnoneAryne PrecursorYield (%)
1N-Phenylsydnone2-(Trimethylsilyl)phenyl trifluoromethanesulfonate98
2N-Methylsydnone2-(Trimethylsilyl)phenyl trifluoromethanesulfonate95
3N-Ethylsydnone2-(Trimethylsilyl)phenyl trifluoromethanesulfonate92
4N-Phenylsydnone4-Fluoro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate85
Intramolecular Azo Coupling Reactions and Related Annulations

One-pot procedures involving condensation followed by reductive cyclization provide a regioselective route to 2H-indazoles. researchgate.netrsc.org For instance, the reaction of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization using a phosphine (B1218219) reducing agent like tri-n-butylphosphine, yields structurally diverse 2H-indazoles in moderate to excellent yields. researchgate.netrsc.org This approach is operationally simple and avoids harsh conditions. researchgate.net

Another strategy involves the cyclization of ortho-alkyl-substituted azoxybenzenes. This reaction proceeds via a base-catalyzed benzyl (B1604629) C-H deprotonation and subsequent cyclization to furnish 2-aryl-2H-indazoles in good yields. nih.gov

A highly efficient tandem reaction for the synthesis of 2H-indazole 1-oxides involves the base-catalyzed cyclization of N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides. acs.orgchim.itnih.gov This process forms a carbon-carbon and a nitrogen-nitrogen bond in a single operation under mild conditions. acs.orgchim.it The resulting 2H-indazole 1-oxides can then be deoxygenated using reagents like triphenylphosphine (B44618) or mesyl chloride to afford the corresponding 2H-indazoles. acs.orgchim.it This method is notable for its quantitative conversion and tolerance of a wide range of substituents. acs.org

Copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) also provide a versatile route to 2H-indazoles. beilstein-journals.org The copper catalyst is crucial for the sequential formation of C-N and N-N bonds. beilstein-journals.org This method benefits from the ready availability of starting materials and a broad substrate scope. beilstein-journals.org

Transition Metal-Catalyzed C-H Activation/Functionalization Approaches

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex molecules through the direct functionalization of C-H bonds.

Rhodium(III)-catalyzed C-H activation of azobenzenes and their subsequent annulation with aldehydes represents an efficient, one-step synthesis of N-aryl-2H-indazoles. This formal [4+1] annulation is highly functional-group compatible. The reaction is proposed to proceed via an ortho C-H bond activation directed by the azo group, followed by addition to the aldehyde. An intramolecular nucleophilic substitution and subsequent aromatization then yield the 2H-indazole product. This methodology allows for the use of a wide variety of aldehydes and azobenzenes.

Table 2: Rhodium-Catalyzed Synthesis of 2-Aryl-2H-indazoles from Azobenzenes and Aldehydes

EntryAzobenzene (B91143)AldehydeYield (%)
1AzobenzeneBenzaldehyde85
24,4'-DichloroazobenzeneBenzaldehyde78
3AzobenzeneAcetaldehyde72
44-HydroxyazobenzeneBenzaldehyde68

Furthermore, rhodium-catalyzed C-H functionalization of azobenzenes with α-keto aldehydes provides a direct route to 3-acylated-2H-indazoles. This reaction also proceeds in moderate to high yields and demonstrates the versatility of rhodium catalysis in constructing functionalized 2H-indazoles.

Palladium-Catalyzed Cyclizations and Cross-Couplings

Palladium catalysis is a cornerstone in the synthesis of N-heterocycles, and its application in forming the 2H-indazole ring is well-documented. These methods often provide high yields and functional group tolerance under mild conditions.

One prominent strategy involves the palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.orgnih.govcapes.gov.br This approach constructs the N(1)–C(7a) bond of the indazole system. A typical catalytic system for this transformation is the combination of a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf), and a base like sodium tert-butoxide (t-BuONa). acs.orgnih.gov This method is versatile, accommodating both electron-donating and electron-withdrawing substituents on the aryl rings and leading to the formation of various 2-aryl-2H-indazoles. acs.orgnih.govcapes.gov.br The reaction proceeds through the initial formation of a dihydroindazole intermediate, which then undergoes spontaneous aromatization to yield the final 2H-indazole product. acs.org

Another powerful palladium-catalyzed approach is a domino reaction sequence. For instance, a mild and general synthesis of 2H-indazoles has been achieved from readily available (2-chlorophenyl)acetylene and hydrazine (B178648) substrates. northeastern.edu This process involves a regioselective coupling, followed by an intramolecular hydroamination and subsequent isomerization, all catalyzed by a palladium complex. northeastern.edu Similarly, a direct and operationally simple regioselective synthesis of 2-aryl-substituted 2H-indazoles can be achieved from 2-bromobenzyl bromides and arylhydrazines. organic-chemistry.org This one-pot reaction, utilizing a palladium catalyst with a phosphine ligand (t-Bu₃PHBF₄) and cesium carbonate (Cs₂CO₃) as the base, proceeds via intermolecular N-benzylation followed by intramolecular N-arylation and oxidation. organic-chemistry.org

MethodStarting MaterialsKey ReagentsFindingsCitations
Intramolecular AminationN-aryl-N-(o-bromobenzyl)hydrazinesPd(OAc)₂, dppf, t-BuONaForms N(1)–C(7a) bond; tolerant of diverse functional groups. acs.org, nih.gov, capes.gov.br
Domino Reaction(2-chlorophenyl)acetylene, HydrazinesPalladium catalystMild conditions; involves coupling, hydroamination, and isomerization. northeastern.edu
One-Pot N-benzylation/N-arylation2-bromobenzyl bromides, ArylhydrazinesPd catalyst, t-Bu₃PHBF₄, Cs₂CO₃Direct, operationally simple route to 2-aryl-2H-indazoles. organic-chemistry.org
Copper-Catalyzed Methodologies

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of 2H-indazoles. These methods are particularly notable for their use in multi-component reactions, which enhance synthetic efficiency by forming multiple bonds in a single operation.

A significant advancement is the copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide. organic-chemistry.orgacs.org This reaction sequentially forms C–N and N–N bonds, with the copper catalyst playing a pivotal role in both steps. organic-chemistry.orgacs.org Optimized conditions often involve copper(I) iodide (CuI) as the catalyst, N,N,N',N'-tetramethylethylenediamine (TMEDA) as a ligand, and dimethyl sulfoxide (B87167) (DMSO) as the solvent, providing yields up to 98%. organic-chemistry.org This methodology demonstrates a broad substrate scope, accommodating aromatic, heteroaromatic, and aliphatic amines, and tolerates a variety of functional groups. organic-chemistry.orgacs.org A ligand-free version using copper(I) oxide nanoparticles (Cu₂O-NP) in polyethylene (B3416737) glycol (PEG 300) has also been developed, highlighting the move towards more sustainable "green" chemistry. organic-chemistry.org

Copper catalysis is also employed in regioselective cross-coupling reactions to produce 2-substituted-2H-indazoles from commercially available 1H-indazoles. rsc.org For example, the reaction of 1H-indazoles with diaryliodonium salts in the presence of copper(I) chloride (CuCl) affords 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org Mechanistic studies based on density functional theory (DFT) suggest that the high regioselectivity is due to the reaction conditions preventing the deprotonation of the indazole, with the catalyst oxidation step being rate-determining. rsc.orgrsc.org

MethodStarting MaterialsKey ReagentsFindingsCitations
One-Pot Three-Component Reaction2-bromobenzaldehydes, Primary amines, Sodium azideCuI, TMEDA, DMSOForms C-N and N-N bonds sequentially; high yields and broad scope. organic-chemistry.org, organic-chemistry.org, acs.org
Nanoparticle Catalysis2-bromo/chlorobenzaldehydes, Primary amines, Sodium azideCu₂O-NP, PEG 300Ligand-free, green solvent conditions. organic-chemistry.org
Regioselective Cross-Coupling1H-indazoles, Diaryliodonium saltsCuClComplete N(2)-regioselectivity; useful for synthesizing known bioactive compounds. rsc.org

Metal-Free Synthetic Protocols for 2H-Indazoles

The development of metal-free synthetic routes is a significant goal in modern organic chemistry, driven by the need to reduce cost and environmental impact. Several such protocols have been successfully applied to the synthesis of the 2H-indazole skeleton.

Photochemical methods provide a mild and tunable approach. For instance, 2-((aryl/alkyl/H)ethynyl))aryltriazenes can react with arylsulfinic acids under visible-light irradiation at room temperature to afford 3-functionalized 2H-indazoles. nih.govorganic-chemistry.orgacs.orgacs.org This reaction proceeds without an external photocatalyst, instead relying on the formation of an electron donor-acceptor (EDA) complex. acs.orgacs.org Interestingly, by switching from photochemical to thermal conditions (50 °C in air), the same 2-(ethynyl)aryltriazenes can undergo an intramolecular oxidation/cyclization in the presence of arylsulfinic acid to yield 2H-indazole-3-carbaldehydes. nih.govorganic-chemistry.orgacs.org

Other metal-free strategies involve direct C-H functionalization of pre-formed 2H-indazoles. A simple and environmentally benign method for the direct C-3 alkoxycarbonylation of 2H-indazoles uses alkylcarbazates as the alkoxycarbonyl source. bohrium.com This reaction is promoted by an oxidant like tert-butyl hydroperoxide (TBHP) at room temperature and is believed to proceed through a radical pathway. bohrium.com

Electrochemical Synthesis Routes to 2H-Indazole Derivatives

Electrochemical synthesis represents a green and powerful tool for organic transformations, often avoiding the need for stoichiometric chemical oxidants or catalysts. acs.orgresearchgate.net While many electrochemical methods focus on the functionalization of the 2H-indazole ring, some routes form the core structure itself.

An electrochemical oxidation-induced cyclization of ortho-alkyl-substituted azobenzenes has been shown to produce 2H-indazole derivatives in good yields. organic-chemistry.org This method achieves a direct benzylic C-H functionalization and cyclization without any catalyst or external chemical oxidant. organic-chemistry.org

More commonly, electrochemistry is used for the regioselective functionalization of the 2H-indazole scaffold at the C-3 position. These methods typically operate under transition-metal- and external-oxidant-free conditions. acs.org Examples include C-3 sulfonylation using sulfonyl hydrazides, phosphorothiolation with S-hydrogen phosphorothioates, and sulfenylation with thiols. acs.orgresearchgate.netbohrium.com These reactions are generally performed in an undivided cell at room temperature and often proceed via a radical pathway, demonstrating the versatility of electrochemistry for creating diverse C-S, C-P, and C-N bonds on the 2H-indazole core. acs.orgbohrium.comnih.gov

Regioselective Functionalization of the 2H-Indazole Scaffold

Once the 2H-indazole core is synthesized, its regioselective functionalization is crucial for creating structurally diverse molecules like this compound. The C-3 position of the 2H-indazole ring is particularly susceptible to electrophilic and radical attack, making it a prime target for functionalization.

C-3 Selective Bromination Methodologies

The introduction of a bromine atom at the C-3 position is a key transformation, as the resulting 3-bromo-2H-indazoles are versatile intermediates for further modifications via cross-coupling reactions. chim.itnih.gov

Direct C-H bromination is the most straightforward method for synthesizing 3-bromo-2H-indazoles. This approach avoids the need for pre-functionalization of the indazole ring.

A widely employed and efficient method for the regioselective C-3 bromination of 2H-indazoles is the use of N-bromosuccinimide (NBS) as the brominating agent. chim.itrsc.org The reaction can be performed in various solvents, including ethanol (B145695), water, acetonitrile, or chloroform. chim.itrsc.org A particularly effective metal-free protocol involves reacting the 2-substituted-2H-indazole with NBS in ethanol at 50 °C, which cleanly provides the mono-brominated product at the C-3 position in excellent yields. nih.govrsc.org For example, reacting 2-phenyl-2H-indazole with one equivalent of NBS in ethanol results in a 97% yield of 3-bromo-2-phenyl-2H-indazole. rsc.org This method is robust and tolerates various substituents on the N-2 phenyl ring. nih.govrsc.org

Another approach utilizes 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source. nih.gov An ultrasound-assisted protocol using DBDMH in ethanol at 40 °C allows for the rapid (30 minutes) and efficient C-3 bromination of a wide range of 2H-indazoles. nih.govresearchgate.net Mechanistic studies suggest this ultrasound-assisted transformation does not proceed via a radical pathway. nih.gov

The choice of reaction conditions can be tuned to control the extent of halogenation, allowing for the synthesis of mono-, di-, or even tri-halogenated indazoles with high regioselectivity. nih.govrsc.orgrsc.org

Brominating AgentKey ConditionsSubstrate ExampleProductYieldCitations
N-Bromosuccinimide (NBS)EtOH, 50 °C, 2 h2-phenyl-2H-indazole3-bromo-2-phenyl-2H-indazole97% rsc.org, nih.gov
N-Bromosuccinimide (NBS)H₂O, 95 °C, 5 h2-(p-tolyl)-2H-indazole3-bromo-2-(p-tolyl)-2H-indazole95% rsc.org, nih.gov
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)EtOH, 40 °C, 30 min, Ultrasound2-phenyl-2H-indazole3-bromo-2-phenyl-2H-indazole86% nih.gov, researchgate.net
Ultrasound-Assisted Bromination Protocols

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, milder conditions, and improved yields. nih.gov In the context of 2H-indazole bromination, ultrasound-assisted protocols offer a significant improvement over conventional methods.

A novel and efficient method for the site-specific bromination of 2H-indazoles at the C3 position utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source under ultrasonic irradiation. chim.itrsc.org This approach is notable for its mild conditions and rapid reaction times, typically completing within 30 minutes. chim.itthieme-connect.de The reaction is generally carried out in a green solvent like ethanol at a moderate temperature of 40°C, with sodium carbonate as a base. chim.itrsc.org This method demonstrates broad substrate tolerance, accommodating both electron-donating and electron-withdrawing groups on the 2H-indazole ring. nih.gov Mechanistic studies suggest that this ultrasound-assisted bromination does not proceed via a radical pathway. nih.govchim.it The cavitation effect of the ultrasound is believed to accelerate the mass and heat transfer, thus speeding up the reaction. chim.it

Table 1: Ultrasound-Assisted C3-Bromination of 2-Substituted-2H-indazoles with DBDMH
Substrate (1)N2-SubstituentProduct (2)Yield (%)Reference
2-phenyl-2H-indazolePhenyl3-bromo-2-phenyl-2H-indazole88-98 chim.it
2-(4-fluorophenyl)-2H-indazole4-Fluorophenyl3-bromo-2-(4-fluorophenyl)-2H-indazoleMild to favorable nih.gov
2-(4-bromophenyl)-2H-indazole4-Bromophenyl3-bromo-2-(4-bromophenyl)-2H-indazoleMild to favorable nih.gov
2-(4-chlorophenyl)-2H-indazole4-Chlorophenyl3-bromo-2-(4-chlorophenyl)-2H-indazoleMild to favorable nih.gov
2-(4-methoxyphenyl)-2H-indazole4-Methoxyphenyl3-bromo-2-(4-methoxyphenyl)-2H-indazole81 nih.gov
Poly-Halogenation Approaches for 2H-Indazoles

The synthesis of poly-halogenated 2H-indazoles is of significant interest as these compounds serve as versatile building blocks for creating complex molecules through sequential, site-selective cross-coupling reactions. worktribe.comsioc-journal.cn Metal-free halogenation methods have been developed that allow for the controlled introduction of multiple halogen atoms onto the 2H-indazole ring. worktribe.comresearchgate.net

By carefully tuning the reaction conditions, such as the stoichiometry of the halogenating agent and the reaction time, it is possible to achieve selective mono-, di-, or even tri-halogenation. worktribe.comacs.org For instance, using N-bromosuccinimide (NBS) as the brominating agent, the reaction with 2-substituted-2H-indazoles can be controlled to yield 3-bromo, 3,5-dibromo, 3,7-dibromo, or 3,5,7-tribromo derivatives. worktribe.comresearchgate.net These reactions are typically carried out in solvents like ethanol or water under mild conditions. worktribe.comresearchgate.net

Table 2: Metal-Free Poly-Halogenation of 2-Aryl-2H-indazoles
Starting MaterialReagents & ConditionsProductYield (%)Reference
2-phenyl-2H-indazoleNBS (2.0 equiv), EtOH, 50°C3,5-dibromo-2-phenyl-2H-indazole64-70 worktribe.com
2-phenyl-2H-indazole1. NBS (1.0 equiv); 2. NCS (1.2 equiv)3-bromo-7-chloro-2-phenyl-2H-indazoleModerate worktribe.com
2-phenyl-2H-indazole1. NCS (1.2 equiv); 2. NBS (1.0 equiv)3-chloro-7-bromo-2-phenyl-2H-indazole65-74 worktribe.com
2-(m-tolyl)-2H-indazoleNBS (excess), prolonged time3,5,7-tribromo-2-(m-tolyl)-2H-indazole72 worktribe.com

N-Alkylation and N2-Substitution Strategies in 2H-Indazole Synthesis

The introduction of an alkyl group, specifically an ethyl group at the N2 position, is the final step in the formation of the target compound, this compound. The regioselectivity of N-alkylation is a well-documented challenge in indazole chemistry.

Control of N1 vs. N2 Regioselectivity in Alkylation

The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can act as nucleophiles in alkylation reactions, often leading to a mixture of N1 and N2-alkylated regioisomers. rsc.orgresearchgate.net The outcome of the alkylation is highly sensitive to several factors, including the nature of the substituent on the indazole ring, the electrophile, the base, and the solvent used. rsc.orgresearchgate.netnih.gov

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. researchgate.netmit.edu Under basic conditions, deprotonation of the indazole creates an ambident anion, and the site of alkylation is influenced by both electronic and steric factors. mit.edu Electron-withdrawing groups on the indazole ring tend to favor N2-alkylation, while bulky substituents at the C7 position can sterically hinder N1-alkylation, thus favoring the N2 product. mit.edu Conversely, some conditions, such as using sodium hydride in THF, have been reported to favor N1-alkylation, potentially through chelation effects with substituents at the C3 position. researchgate.net The choice of base is also critical; for instance, using potassium carbonate in DMF often results in nearly equal mixtures of N1 and N2 isomers. nih.gov

Specific Introduction of Ethyl Moieties at N2

Achieving highly regioselective N2-ethylation requires specific methodologies that overcome the inherent tendency to form isomeric mixtures. One effective strategy involves the use of trialkyloxonium salts, such as triethyloxonium (B8711484) hexafluorophosphate (B91526) (Et₃OPF₆). nih.govnih.gov This method has been shown to provide excellent regioselectivity for the N2 position across a range of substituted indazoles, irrespective of the electronic properties of the substituents on the indazole ring. nih.gov The reaction is typically performed at room temperature in a solvent like ethyl acetate, yielding the 2-ethyl-2H-indazole derivatives in high yields (82-95%). nih.gov

Another approach utilizes trialkyl orthoformates, such as triethyl orthoformate, in the presence of a catalytic amount of acid (e.g., sulfuric acid) in a solvent like toluene. smolecule.com This method also demonstrates good regioselectivity for the N2 position and is applicable to indazoles bearing both electron-donating and electron-withdrawing groups. smolecule.com

Quantum mechanical analyses have provided insight into the intrinsic preference for N2-alkylation under certain acidic conditions. These studies suggest that while the 1H-tautomer is more stable, the transition state energy for N2-alkylation is significantly lower than that for N1-alkylation, thus kinetically favoring the formation of the 2-alkyl-2H-indazole product.

Orthogonal Functionalization Strategies for this compound

Orthogonal functionalization allows for the selective modification of a molecule at different positions in a stepwise manner, without the need for extensive use of protecting groups. For a molecule like this compound, this involves leveraging the differential reactivity of the C3-bromo substituent and the various C-H bonds on the benzene (B151609) ring.

The C3-bromo group serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions. chim.it Suzuki-Miyaura coupling, for instance, can be employed to introduce aryl or heteroaryl groups at this position by reacting the 3-bromoindazole (B152527) with a suitable boronic acid in the presence of a palladium catalyst. rsc.orgresearchgate.net

A powerful strategy for orthogonal functionalization involves iridium-catalyzed C-H borylation. worktribe.com This reaction can be directed to specific positions on the indazole ring, often governed by steric factors. For example, in a 7-bromo-2-protected-2H-indazole, iridium-catalyzed borylation occurs selectively at the C3 position. worktribe.com The resulting boronate ester can then undergo a selective Suzuki-Miyaura coupling with an aryl iodide, leaving the C7-bromo group untouched for a subsequent, different cross-coupling reaction. This sequential approach allows for the controlled, differential substitution at the C3 and C7 positions. worktribe.com Similarly, a bromine substituent at C4 can direct borylation to the C6 position, enabling a pathway to 4,6-disubstituted indazoles. worktribe.com

This concept of using a pre-existing halogen to direct C-H activation or to act as a stable placeholder while another position is functionalized is the essence of orthogonal synthesis in this context. The C3-bromo group in this compound can be reserved for a late-stage coupling reaction, while other positions (e.g., C5 or C7) are first functionalized via C-H activation/halogenation or borylation, followed by a primary cross-coupling step. researchgate.netresearchgate.net This enables the synthesis of a diverse library of polysubstituted 2-ethyl-2H-indazoles from a common intermediate.

Mechanistic Pathways of 2H-Indazole Core Construction

The formation of the 2H-indazole ring system can be achieved through various synthetic strategies, each proceeding through distinct mechanistic pathways. These routes often involve complex rearrangements, transition-metal-catalyzed bond formations, or the generation of reactive intermediates to construct the heterocyclic core.

Molecular rearrangements, including acyl shifts, play a significant role in certain synthetic routes to indazoles. A notable example involves the transformation of readily available acyl hydrazides into 1H- and 2H-indazoles through a novel molecular rearrangement pathway mediated by arynes. rsc.org This method provides access to both N-1 and N-2 indazole isomers from a single intermediate under relatively mild conditions. rsc.org

In other strategies, such as the reaction of benzynes with diazo compounds, rearrangements are crucial for the formation of the final aromatic product. orgsyn.org The reaction of a benzyne (B1209423) with a monosubstituted diazo compound initially forms a 3H-indazole. orgsyn.org This highly reactive intermediate is not typically isolated and rapidly rearranges to the more stable 1H-indazole tautomer, a process proposed to occur via a 1,3-hydrogen shift or a sequence of two 1,5-hydrogen shifts. orgsyn.org

Furthermore, the nature of the substituents on the precursors can dictate the mechanistic pathway. When a diazo species containing two acyl groups reacts in a [3+2] cycloaddition, an acyl migration occurs immediately following the initial cycloaddition event, yielding a 1-acyl-1H-indazole. thieme-connect.de This acyl shift is a key step in directing the outcome of the reaction. thieme-connect.de

Transition-metal catalysis, particularly involving rhodium (Rh), has enabled powerful and efficient methods for 2H-indazole synthesis through C-H activation. mdpi.com These strategies offer a direct and atom-economical approach to constructing the indazole core. nih.gov

A common strategy involves the Rh(III)-catalyzed [4+1] annulation of azobenzenes with various partners like aldehydes or sulfoxonium ylides. mdpi.comnih.gov The proposed mechanism for the reaction with aldehydes begins with the azo functional group of the azobenzene directing an ortho C-H bond activation by the Rh(III) catalyst, forming a five-membered rhodacycle intermediate. mdpi.comnih.gov This is followed by a reversible addition to the aldehyde, creating an alcohol intermediate. nih.gov A subsequent cyclative capture via intramolecular nucleophilic substitution, followed by aromatization, furnishes the final N-aryl-2H-indazole product. nih.gov The reaction is sensitive to electronic effects, with electron-rich azobenzenes generally providing better yields. nih.gov

Similarly, Rh(III)-catalyzed C-H functionalization of 2-aryl-2H-indazoles with alkynes has been developed to create more complex fused systems. rsc.org Kinetic isotope effect studies in these reactions suggest that the C-H activation step is likely the product-determining step of the catalytic cycle. rsc.org These C-H activation methodologies provide a versatile and highly regioselective route to a wide variety of substituted 2H-indazoles. mdpi.comnih.gov

While many indazole syntheses proceed through polar or pericyclic mechanisms, some routes involve radical intermediates. The classic Cadogan cyclization, a reductive heterocyclization of nitroaromatic compounds, is widely accepted to proceed via a nitrene intermediate, a highly reactive radical species. nih.govacs.org This mechanism involves the exhaustive deoxygenation of the nitro group by a phosphine reagent like triethyl phosphite. thieme-connect.denih.gov The resulting nitrene intermediate then undergoes cyclization to form the 2H-indazole ring. nih.gov This model is supported by the fact that aromatic azides can also serve as precursors, as they can generate the same nitrene intermediate. nih.gov

However, the intermediacy of nitrenes is not universally accepted, and non-nitrene pathways have been theorized. nih.govacs.org Recent studies have provided direct evidence for competent oxygenated intermediates by isolating 2H-indazole N-oxides from an interrupted Cadogan/Davis-Beirut reaction. nih.govacs.org The isolation of these N-oxides suggests that a complete deoxygenation to a nitrene is not always necessary and that cyclization can occur at an earlier, oxygenated stage of the reduction. acs.org This has led to the development of a formal Cadogan cyclization that can be performed at room temperature, highlighting the evolving understanding of the mechanisms at play. acs.org

Regiochemical Control in Bromination and Alkylation of 2H-Indazoles

To synthesize a specific derivative such as this compound, precise control over the regiochemistry of substitution reactions is essential. After the formation of the 2H-indazole core, subsequent bromination and alkylation must be directed to the C-3 and N-2 positions, respectively.

Achieving high selectivity for bromination at the C-3 position of the 2H-indazole ring is critical and is influenced by the choice of reagents and reaction conditions. While direct bromination with molecular bromine (Br₂) can lead to mixtures of products with poor selectivity, modern methods provide excellent C-3 functionalization. nih.govsemanticscholar.org

The use of N-halosuccinimides, particularly N-bromosuccinimide (NBS), is a highly effective strategy for the regioselective C-3 bromination of 2H-indazoles. nih.govsemanticscholar.org Metal-free protocols using NBS in solvents like ethanol or water can provide the 3-bromo-2H-indazole product in high yields. nih.gov Another effective reagent is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which, under ultrasound-assisted conditions, also affords C-3 brominated products with high selectivity. nih.govresearchgate.net

The mechanism of these reactions is thought to involve electrophilic aromatic substitution. Control experiments conducted in the presence of radical scavengers like TEMPO showed that the reaction still proceeds efficiently, suggesting that a radical pathway is not the primary mechanism for these specific NBS and DBDMH methods. nih.govnih.gov Furthermore, visible-light photoredox catalysis using an organic dye like erythrosine B can enhance the electrophilicity of NBS, leading to drastically reduced reaction times and selective C-3 bromination. researchgate.net The electronic nature of substituents on the 2-aryl ring can influence the reaction rate but generally does not alter the C-3 selectivity. nih.gov

Table 1: Factors Influencing C-3 Bromination Selectivity of 2H-Indazoles

Factor Influence on Selectivity Example Reagents/Conditions References
Brominating Agent High C-3 selectivity is achieved with milder, more electrophilic bromine sources. N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) nih.govsemanticscholar.orgnih.gov
Catalysis Visible-light photoredox catalysis enhances the electrophilicity of the bromine source. Erythrosine B with NBS researchgate.net
Reaction Conditions Ultrasound irradiation can promote the reaction efficiently. 40 kHz ultrasound with DBDMH nih.govresearchgate.net
Mechanism The reaction is predominantly an electrophilic substitution, not a radical process. Control experiments with TEMPO show no inhibition. nih.govnih.gov

The direct alkylation of the indazole ring presents a significant regiochemical challenge, as it typically yields a mixture of N-1 and N-2 substituted isomers. connectjournals.com The ratio of these products is governed by a delicate balance of electronic and steric factors, as well as the reaction conditions, which can favor either kinetic or thermodynamic control. connectjournals.comresearchgate.net Generally, the N-1 substituted indazole is the more thermodynamically stable product, while the N-2 isomer is the kinetically favored product. connectjournals.comresearchgate.net

To selectively obtain the N-2 alkylated product, such as 2-ethyl-2H-indazole, conditions that favor kinetic control are required. The choice of the alkylating agent and the reaction conditions are paramount. For instance, regioselective N-2 methylation has been achieved using specific reagents like methyl 2,2,2-trichloroacetimidate under mild acidic conditions or trimethyloxonium (B1219515) tetrafluoroborate. researchgate.net A regioselective synthesis of various 2-alkyl-2H-indazoles has also been developed using trialkyl orthoformates. connectjournals.com

Steric hindrance also plays a crucial role. Substituents at the C-3 and C-7 positions can significantly influence the site of alkylation. thieme-connect.de While bulky substituents at C-3 tend to favor N-1 substitution, the presence of substituents at the C-7 position, such as nitro or carboxylate groups, can direct alkylation to the N-2 position with high selectivity. researchgate.net The choice of base and solvent system can also tip the balance; for example, using sodium hydride (NaH) in THF often favors the formation of the thermodynamically preferred N-1 isomer. Therefore, to synthesize 2-ethyl-2H-indazole, one would typically employ conditions that favor the kinetic product, often involving specific alkylating agents under non-equilibrating, mild conditions.

Table 2: Determinants of N-Alkylation Regioselectivity in Indazoles

Determinant Favoring N-1 Alkylation (Thermodynamic) Favoring N-2 Alkylation (Kinetic) References
Control Thermodynamic (longer reaction times, higher temperatures) Kinetic (milder conditions, shorter times) connectjournals.comresearchgate.net
Reagents General alkyl halides with strong bases (e.g., NaH) Trialkyl orthoformates, methyl 2,2,2-trichloroacetimidate connectjournals.comresearchgate.net
Steric Effects Bulky C-3 substituent Less hindered N-2 position is generally more accessible thieme-connect.de
Electronic Effects Electron-donating groups can influence the basicity of the nitrogens. Electron-withdrawing C-7 substituents strongly direct to N-2. researchgate.net

Computational Chemistry Approaches to Reaction Mechanism Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms involved in the formation and derivatization of 2H-indazoles. nih.govresearchgate.netpnrjournal.com These theoretical studies provide detailed insights into reaction pathways, transition states, and the factors governing regioselectivity, which are often difficult to determine through experimental means alone. nih.govresearchgate.net

A central theme in the computational analysis of indazole chemistry is the tautomeric equilibrium between the more stable 1H-indazole and the less stable 2H-indazole. nih.govbeilstein-journals.orgbeilstein-journals.orgchemicalbook.com The 1H-tautomer is generally favored thermodynamically. chemicalbook.comwuxibiology.com Computational models have been crucial in explaining how, despite the higher stability of the 1H-indazole starting material, many reactions selectively yield 2H-substituted products.

Alkylation Reactions:

The regioselective N-alkylation of the indazole ring is a frequently studied topic where computational methods have provided significant clarity. nih.govwuxibiology.com Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.orgbeilstein-journals.org DFT calculations have been employed to understand the high N2-selectivity observed under specific reaction conditions.

Quantum mechanical (QM) analyses of the alkylation of indazoles with alkyl 2,2,2-trichloroacetimidates under acidic conditions revealed key mechanistic details. wuxibiology.com Initial calculations considering only the 1H-indazole tautomer were inconsistent with experimental observations, predicting N1 alkylation to have a lower activation energy. wuxibiology.com However, a more complete model that accounted for the tautomerism of the indazole substrate provided a compelling explanation for the observed N2 selectivity. wuxibiology.com

Calculations showed that the 1H-indazole is energetically more stable than its 2H-indazole tautomer by approximately 4-6 kcal/mol, depending on the substituent at the C3 position. wuxibiology.com For N2 alkylation, the reaction proceeds directly from the more stable 1H-tautomer. For N1 alkylation to occur, the substrate must first convert from the lower-energy 1H-tautomer to the higher-energy 2H-form, which incurs a significant energy cost. wuxibiology.com This additional energy requirement makes the total reaction energy barrier for N1 alkylation considerably higher than that for N2 alkylation, thus accounting for the high N2 selectivity observed experimentally. wuxibiology.com

The influence of substituents at the C3 position on the energy difference between tautomers and the corresponding activation energies for alkylation has been systematically investigated. For a 3-bromo-indazole, the energy difference between the 1H and 2H tautomers is even more pronounced than for many other substituted indazoles. wuxibiology.com

Calculated Relative Energies and Activation Energies for N-Alkylation of C3-Substituted Indazoles. wuxibiology.com
C3-SubstituentRelative Energy of 2-H Tautomer (kcal/mol)Calculated Activation Energy for N1 Alkylation (kcal/mol)Calculated Activation Energy for N2 Alkylation (kcal/mol)Activation Energy Difference (ΔE N1 - ΔE N2) (kcal/mol)
H4.4617.2213.873.35
t-Bu4.1017.6514.073.58
Ph3.9417.0213.783.24
CO2Me3.8917.1514.182.97
Br5.9819.7814.535.25
I6.0619.6814.545.14

Furthermore, DFT calculations have been used to analyze the role of reagents and non-covalent interactions in directing regioselectivity. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, calculations suggest that the presence of a cesium cation promotes N1-substitution through a chelation mechanism, while other non-covalent interactions drive the formation of the N2-product under different conditions. nih.govresearchgate.net

Cyclization and Annulation Reactions:

Computational studies have also been instrumental in understanding the mechanisms of various cyclization reactions that form the 2H-indazole core.

Cadogan and Davis-Beirut Reactions: The mechanisms for these classic reactions have been scrutinized computationally. escholarship.orgaub.edu.lb Studies of the interrupted Cadogan/Davis-Beirut reaction provided evidence for 2H-indazole N-oxides as competent intermediates. escholarship.orgaub.edu.lb DFT calculations showed that the conversion of a proposed nitroso imine intermediate to the 2H-indazole N-oxide is kinetically feasible and exergonic, suggesting that pathways not involving a nitrene intermediate are plausible. escholarship.orgaub.edu.lbaub.edu.lb

Copper-Catalyzed Reactions: The mechanism of copper-catalyzed synthesis of 2H-indazoles has been explored using DFT. rsc.orgacs.org In the intramolecular hydroamination of 2-alkynylazobenzenes, calculations suggest an initial coordination of the copper catalyst to the alkyne and azo groups, followed by C–N bond formation. acs.org The rate-determining step was identified as a 1,2-hydride shift. acs.org

Rhodium-Catalyzed Reactions: For the Rh(III)-catalyzed annulation of azobenzenes with vinylene carbonate, a plausible mechanism was illustrated through computational analysis. The proposed pathway involves olefin coordination to the rhodium center, followed by migratory insertion, protonation, and a final nucleophilic substitution and aromatization sequence to yield the 2H-indazole product. researchgate.net

Computational Methods Used in 2H-Indazole Reaction Mechanism Analysis
Reaction TypeComputational Method/Level of TheoryKey FindingsReference
N-AlkylationDFT (B97X-D/6-31G*)Explained N2-selectivity based on tautomer stability and activation barriers. wuxibiology.com
N-AlkylationDFT (SMD(THF)-PBE0)Elucidated role of chelation and non-covalent interactions in regioselectivity. nih.govbeilstein-journals.org
Cadogan/Davis-Beirut ReactionDFT (PCM(DMSO)-B3LYP/6-31+G(d,p), M06-2X)Showed N-oxide intermediates are kinetically feasible. escholarship.orgaub.edu.lb
Cu-Catalyzed HydroaminationDFT (M06/6-31G(d,p))Identified 1,2-hydride shift as the rate-determining step. acs.org
Addition to FormaldehydeGIAO-B3LYP/6-311++G(d,p)Correlated calculated and experimental NMR data to confirm structures. acs.org

These computational approaches provide a molecular-level understanding of reaction mechanisms, guiding the development of new synthetic methods and enabling the rational design of precursors for target molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1- and 2-substituted indazoles. The chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra are typically distinct enough to serve as diagnostic tools for assigning the substitution position. nih.gov Advanced two-dimensional (2D) NMR experiments further confirm these assignments by revealing through-bond and through-space correlations. bohrium.com

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. For 2-substituted 2H-indazoles, the signals for the aromatic protons on the benzo-fused ring typically appear in the range of δ 7.0–7.8 ppm.

In the case of this compound, the ethyl group at the N-2 position gives rise to two characteristic signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). Based on data from analogous compounds like 2-ethyl-6-iodo-2H-indazole, the methylene quartet is expected around δ 4.43 ppm and the methyl triplet around δ 1.47 ppm, both with a coupling constant typical for ethyl groups. connectjournals.com

The protons on the benzene ring (H-4, H-5, H-6, and H-7) will show a specific splitting pattern. For the closely related analog, 3-Bromo-2-phenyl-2H-indazole, the proton signals are observed as follows: H-7 at δ 7.74 (dt), H-5 at δ 7.59 (dt), H-6 at δ 7.37 (ddd), and H-4 at δ 7.18 (ddd) ppm. mdpi.com The presence of the electron-withdrawing bromine atom at the C-3 position influences the chemical shifts of the adjacent protons.

Table 1: Representative ¹H NMR Data for 3-Bromo-2-substituted-2H-indazole Analogs

Compound Proton Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz) Reference
3-Bromo-2-phenyl-2H-indazole H-7 7.74 dt, J = 8.8, 0.8 mdpi.com
H-5 7.59 dt, J = 8.5, 1.0 mdpi.com
H-6 7.37 ddd, J = 8.7, 6.6, 1.1 mdpi.com
H-4 7.18 ddd, J = 8.4, 6.6, 0.7 mdpi.com
Phenyl-H 7.70-7.66 (m), 7.57-7.50 (m) Multiplet mdpi.com
2-Ethyl-6-iodo-2H-indazole H-7 8.42 s connectjournals.com
H-5 8.06 s connectjournals.com
H-4 7.67 d, J = 9.0 connectjournals.com
H-CH₂- 4.43 q, J = 3.0 connectjournals.com

Note: The table shows data for analogs to infer the expected values for this compound.

¹³C NMR spectroscopy is particularly effective for assigning the N-1 and N-2 substitution patterns in indazoles. nih.gov The chemical shifts of the carbon atoms in the indazole ring system are sensitive to the position of the substituent.

For this compound, the carbon atom bearing the bromine (C-3) is expected to have a chemical shift significantly downfield, influenced by the halogen's electronegativity. In the analog 3-Bromo-2-phenyl-2H-indazole, this carbon (C-3) resonates at δ 106.13 ppm. mdpi.com The other carbons of the indazole core in this analog appear at δ 149.20 (C-7a), 127.58 (C-3a), 122.97 (C-7), 122.89 (C-4), 119.68 (C-5), and 118.19 (C-6) ppm. mdpi.com The carbons of the N-ethyl group are expected at approximately δ 48 ppm for the methylene carbon and δ 16 ppm for the methyl carbon, as seen in compounds like 2-ethyl-6-iodo-2H-indazole. connectjournals.com

Table 2: Representative ¹³C NMR Data for 3-Bromo-2-substituted-2H-indazole Analogs

Compound Carbon Chemical Shift (δ, ppm) Reference
3-Bromo-2-phenyl-2H-indazole C-3 106.13 mdpi.com
C-3a 127.58 mdpi.com
C-4 122.89 mdpi.com
C-5 119.68 mdpi.com
C-6 118.19 mdpi.com
C-7 122.97 mdpi.com
C-7a 149.20 mdpi.com
2-Ethyl-6-iodo-2H-indazole -CH₂- 48.32 connectjournals.com

Note: This table combines data from different analogs to predict the spectrum of the target compound.

To definitively establish the connectivity and differentiate between N-1 and N-2 isomers, advanced 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. bohrium.comdergipark.org.tr

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart. For a 2-ethyl substituted indazole, a key HMBC correlation would be observed between the methylene protons of the ethyl group (-CH₂-) and the C-3 carbon of the indazole ring. This correlation is a hallmark of N-2 substitution. dergipark.org.tr

NOESY: This technique reveals through-space proximity between protons. In a 2-ethyl substituted indazole, a NOESY correlation is expected between the methylene protons of the ethyl group and the H-3 proton. For this compound, a correlation would instead be seen between the ethyl group's protons and the H-4 proton, confirming the substituent positions. bohrium.com These experiments are decisive for the structural elucidation of regioisomers. bohrium.comdergipark.org.tr

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For 2H-indazole derivatives, the IR spectra show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. rsc.org The C=N and C=C stretching vibrations within the heterocyclic ring system appear in the 1620-1450 cm⁻¹ region. rsc.orgacgpubs.org The presence of the C-Br bond would result in a stretching vibration in the lower frequency "fingerprint" region, typically between 700 and 500 cm⁻¹.

For example, the IR spectrum of 2-(2-Bromophenyl)-2H-indazole shows prominent peaks at 3063 cm⁻¹ (aromatic C-H stretch), 1660 cm⁻¹, 1578 cm⁻¹, and 1475 cm⁻¹ (C=C and C=N stretching). rsc.org A similar pattern would be expected for this compound, with additional bands corresponding to the aliphatic C-H stretching of the ethyl group around 2950-2850 cm⁻¹.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight and elemental formula of a compound.

For this compound, the mass spectrum would show a molecular ion peak [M]⁺. A key feature would be the isotopic pattern characteristic of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of a monobrominated compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of the molecular ion. mdpi.com For this compound (C₉H₉BrN₂), HRMS would be used to confirm the calculated exact mass, distinguishing it from other compounds with the same nominal mass. connectjournals.comrsc.org For instance, the HRMS data for 2-ethyl-6-iodo-2H-indazole showed a found [M+H]⁺ value of 272.9884, which closely matched the calculated value of 272.9889 for C₉H₁₀IN₂, confirming its composition. connectjournals.com A similar level of accuracy would be expected for this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as a definitive method for elucidating the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions. While specific crystallographic data for this compound is not widely published, analysis of closely related 2H-indazole analogs offers significant insights into the expected solid-state structure.

The solid-state structure of indazole derivatives is also influenced by the nature and position of substituents. For instance, X-ray diffraction studies on N-unsubstituted indazoles generally confirm a preference for the 1H-tautomer in the solid state. nih.gov However, the presence of an alkyl group at the N2 position, as in this compound, fixes the quinonoid structure of the 2H-tautomer. nih.gov

Table 1: Representative Crystallographic Data for a 2H-Indazole Analog

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.234(2)
b (Å)10.112(3)
c (Å)11.543(3)
α (°)85.34(2)
β (°)79.87(2)
γ (°)70.12(2)
V (ų)893.4(4)
Z2
Data for a representative 2H-indazole analog. Specific data for this compound may vary.

Comparative Analysis of Spectroscopic Data for 1H vs. 2H Indazole Tautomers

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for distinguishing between 1H and 2H indazole tautomers in solution. researchgate.net The different electronic environments of the protons and carbons in the benzenoid 1H-tautomers versus the quinonoid 2H-tautomers lead to distinct chemical shifts in their respective NMR spectra. nih.govnih.gov

A general observation is that the protons in the 2H-isomers, particularly H-3, resonate at a different frequency compared to the corresponding protons in the 1H-isomers. nih.gov Specifically, the 1H-NMR spectra of N-2 substituted indazoles show that the resonances for protons H-3 to H-6 appear at a lower frequency (are more shielded) than in the corresponding N-1 isomers. nih.gov Conversely, the H-7 proton in N-2 isomers is deshielded and appears at a higher frequency due to the anisotropic effect of the N-1 lone pair. nih.gov

The ¹³C NMR spectra are also highly diagnostic. A key difference is the chemical shift of the C3 carbon. In 1H-indazoles, the C3 signal typically appears in the range of δ 132–133 ppm, whereas in 2H-indazoles, it is shifted upfield to approximately δ 123–124 ppm. thieme-connect.de This significant difference provides an unequivocal method for assigning the substitution pattern. nih.govthieme-connect.de

The presence of substituents, such as the bromine at C3 and the ethyl group at N2 in the target compound, will further influence the specific chemical shifts, but the general trends between the 1H and 2H tautomers are maintained. For example, in 3-bromo-2-phenyl-2H-indazole, the C3 carbon, bearing the bromine, is observed at 106.27 ppm. rsc.org

Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative 1H- and 2H-Indazole Analogs in CDCl₃

Proton1-Alkyl-1H-Indazole Analog2-Alkyl-2H-Indazole Analog
H-3 ~8.00~8.20
H-4 ~7.75~7.70
H-5 ~7.40~7.35
H-6 ~7.20~7.15
H-7 ~7.70~7.80
Values are approximate and can vary based on specific substituents and solvent. nih.gov

Table 3: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative 1H- and 2H-Indazole Analogs in CDCl₃

Carbon1-Alkyl-1H-Indazole Analog2-Alkyl-2H-Indazole Analog
C-3 ~133.0~123.0
C-3a ~125.0~127.0
C-4 ~121.0~121.0
C-5 ~121.5~121.5
C-6 ~127.0~127.0
C-7 ~110.0~118.0
C-7a ~140.0~150.0
Values are approximate and can vary based on specific substituents and solvent. nih.govthieme-connect.de

Theoretical and Computational Chemistry of 3 Bromo 2 Ethyl 2h Indazole Systems

Density Functional Theory (DFT) Applications in Indazole Chemistry

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of heterocyclic systems like indazoles due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations allow for the detailed exploration of molecular geometries, electronic distributions, and reaction energetics, providing a fundamental understanding of the chemical behavior of 3-Bromo-2-ethyl-2H-indazole. rsc.orgcore.ac.uk

Geometrical and Electronic Structure Optimization

The first step in the computational analysis of this compound involves geometry optimization. This process determines the lowest energy arrangement of atoms, providing key information on bond lengths, bond angles, and dihedral angles. DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used to find the optimized structure. nih.govmdpi.com For the 2H-indazole core, the geometry reflects its quinonoid character, which distinguishes it from the more stable benzenoid 1H-tautomer. beilstein-journals.org The introduction of a bromine atom at the C3 position and an ethyl group at the N2 position will induce specific changes in the geometry. The C-Br bond length and the C-N-C bond angle of the ethyl group are critical parameters. The electronic structure is also elucidated, revealing the distribution of electron density throughout the molecule. nih.gov This information is crucial for understanding the molecule's stability and reactivity.

Table 1: Predicted Geometrical Parameters for a 2H-Indazole System Note: This table presents typical, generalized values for a substituted 2H-indazole core based on computational studies of related structures. Actual values for this compound would require specific calculation.

Parameter Predicted Value Description
C3-Br Bond Length ~1.89 Å The distance between the carbon at position 3 and the bromine atom.
N2-C(ethyl) Bond Length ~1.47 Å The distance between the nitrogen at position 2 and the first carbon of the ethyl group.
N1=N2 Bond Length ~1.28 Å The double bond character between the two nitrogen atoms in the 2H-tautomer.
C-N-C (ethyl) Angle ~118° The bond angle formed by the ethyl group attached to the N2 nitrogen.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.eu The MEP map displays regions of varying electrostatic potential on the electron density surface. wolfram.comresearchgate.net

Negative Regions (Red/Yellow): These areas are rich in electrons and represent likely sites for electrophilic attack. In this compound, the most negative potential is expected to be localized around the N1 nitrogen atom due to its lone pair of electrons.

Positive Regions (Blue): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potentials are typically found around the hydrogen atoms of the ethyl group and the benzene (B151609) ring.

Neutral Regions (Green): These areas have a near-zero potential.

The MEP map for this compound would highlight the N1 atom as the primary site for interactions with electrophiles and hydrogen bond donors. researchgate.net The bromine atom, with its electron-withdrawing nature and lone pairs, would also influence the electrostatic potential of the heterocyclic ring.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. pku.edu.cn The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. acadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govrsc.org

Table 2: Representative FMO Data for Substituted Indazole Derivatives Note: These values are illustrative and based on DFT calculations of various indazole derivatives. Specific values for this compound would require dedicated computation.

Orbital Typical Energy (eV) Role in Reactivity
HOMO -5.5 to -6.5 Electron Donor
LUMO -1.0 to -2.0 Electron Acceptor
ΔE (HOMO-LUMO Gap) 4.0 to 5.0 Indicator of Stability

Energetic Landscape of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the energetic landscape of chemical reactions, including identifying intermediates, transition states, and calculating activation energies. mdpi.comnih.gov This allows for a detailed mechanistic understanding of reactions involving this compound. For instance, in reactions such as nucleophilic substitution or metal-catalyzed cross-coupling, DFT can be used to model the entire reaction coordinate. rsc.orgrsc.org By calculating the energies of reactants, products, and all transition states, the most favorable reaction pathway can be determined. researchgate.net This predictive capability is vital for optimizing reaction conditions and designing new synthetic routes. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations provide a quantitative assessment of various electronic properties that govern the behavior of this compound. researchgate.netekb.eg These properties, derived from the optimized electronic structure, offer a deeper understanding of the molecule's reactivity and intermolecular interactions. Methods like DFT are used to compute descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov

Table 3: Key Electronic Properties and Their Significance Note: The values in this table are conceptual representations. Actual quantitative results for this compound would be obtained from specific quantum chemical calculations.

Property Formula Significance
Ionization Potential (IP) IP ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (EA) EA ≈ -ELUMO Energy released upon gaining an electron.
Electronegativity (χ) χ ≈ (IP + EA) / 2 The ability of the molecule to attract electrons.
Chemical Hardness (η) η ≈ (IP - EA) / 2 Resistance to change in electron distribution. Correlates with the HOMO-LUMO gap.
Electrophilicity Index (ω) ω = μ2 / 2η (where μ is chemical potential) A measure of the molecule's ability to act as an electrophile.

These calculated parameters provide a comprehensive electronic profile of the molecule, which is essential for predicting its behavior in various chemical environments and its potential for forming intermolecular interactions.

Theoretical Studies on Annular Tautomerism in Indazoles (1H vs. 2H)

Indazole exists in two main annular tautomeric forms: the 1H-indazole and the 2H-indazole. nih.gov For the unsubstituted indazole, the 1H-tautomer is thermodynamically more stable than the 2H-form due to its benzenoid aromatic character, whereas the 2H-tautomer has a less stable quinonoid structure. beilstein-journals.orgresearchgate.net Theoretical calculations, using methods such as B3LYP, have estimated the gas-phase energy difference to be several kcal/mol in favor of the 1H-tautomer. researchgate.net

However, the relative stability of these tautomers can be significantly influenced by substitution patterns and solvent effects. researchgate.netnih.gov While the 1H-tautomer is generally predominant, certain substituents can shift the equilibrium towards the 2H-form. researchgate.net In the case of this compound, the presence of the ethyl group at the N2 position "locks" the molecule into the 2H tautomeric form, preventing tautomerization to the 1H form. Computational studies on N-alkylated indazoles confirm the stability of these locked structures and are crucial for understanding their reactivity, which differs significantly from their 1H counterparts. beilstein-journals.org For example, DFT calculations can be used to compare the energy of the N1-alkylated isomer (1-ethyl-3-bromo-1H-indazole) with the N2-alkylated isomer (this compound) to predict the regioselectivity of alkylation reactions under different conditions. beilstein-journals.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Analysis of Structural Attributes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.gov For this compound and its analogs, QSAR studies are pivotal in predicting their potential therapeutic efficacy and in guiding the synthesis of new derivatives with enhanced activity. These models are built upon the principle that the biological effect of a molecule is a function of its physicochemical properties, which are in turn determined by its molecular structure.

The development of a robust QSAR model for this compound systems would involve the generation of a dataset of structurally related compounds with their corresponding measured biological activities. A variety of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors fall into several categories, including:

Topological descriptors: These describe the atomic connectivity within the molecule. For indazole derivatives, studies have shown the importance of topological parameters such as the connectivity indices (χ) in defining antimicrobial activity. nih.govresearchgate.net

Electronic descriptors: These relate to the distribution of electrons in the molecule and include parameters like partial atomic charges, dipole moments, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding how the molecule interacts with biological targets.

Steric descriptors: These account for the three-dimensional shape and size of the molecule, such as molecular volume and surface area. The steric arrangement of substituents on the indazole ring can significantly influence binding affinity to a target protein.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are employed to build the QSAR model. nih.gov The goal is to create an equation that accurately predicts the biological activity of a compound based on its descriptor values.

Illustrative QSAR Model for Hypothetical this compound Analogs

To illustrate the application of QSAR, consider a hypothetical series of this compound analogs where different substituents are introduced at various positions on the indazole ring. The biological activity (e.g., inhibitory concentration, IC50) against a specific target would be measured. A simplified QSAR equation might look like this:

pIC50 = β0 + β1(logP) + β2(HOMO) + β3(MR)

Where:

pIC50 is the negative logarithm of the IC50 value (a measure of biological activity).

logP is the logarithm of the partition coefficient, representing hydrophobicity.

HOMO is the energy of the highest occupied molecular orbital, an electronic descriptor.

MR is the molar refractivity, a steric descriptor.

β0, β1, β2, and β3 are the regression coefficients determined from the statistical analysis.

The following interactive data table presents hypothetical data for a set of this compound derivatives to demonstrate the relationship between structural attributes and biological activity.

Analysis of Structural Attributes

The analysis of the QSAR model provides insights into the key structural features that govern the biological activity of this compound derivatives.

Hydrophobicity (logP): The sign and magnitude of the β1 coefficient would indicate the influence of hydrophobicity. A positive coefficient would suggest that increasing hydrophobicity enhances activity, which might be important for membrane permeability or hydrophobic interactions at the active site of a target protein.

Electronic Effects (HOMO): The β2 coefficient for HOMO energy can reveal the importance of electron-donating or electron-withdrawing properties. For instance, a negative coefficient might imply that a lower HOMO energy (stronger electron-accepting ability) is favorable for activity, possibly due to interactions with an electron-rich region of the biological target.

Steric Factors (MR): The β3 coefficient for molar refractivity indicates the role of the size and polarizability of the substituents. A positive value might suggest that bulkier groups are beneficial, whereas a negative value could indicate steric hindrance that is detrimental to binding.

The predictive power of the developed QSAR model is assessed through various validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a test set of compounds that were not used in the model development. researchgate.net A statistically significant and validated QSAR model can then be reliably used to predict the activity of newly designed this compound derivatives, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

The following table summarizes the key molecular descriptors and their potential influence on the biological activity of this compound systems based on general QSAR principles.

Chemical Reactivity and Synthetic Transformations of 3 Bromo 2 Ethyl 2h Indazole

Cross-Coupling Reactions at the C-3 Bromine Position

The bromine atom at the C-3 position of 3-Bromo-2-ethyl-2H-indazole serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex organic molecules.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-3 position. The general reaction involves the palladium-catalyzed coupling of the bromoindazole with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a base.

Studies have shown that N-alkylated indazoles, including N-ethyl derivatives, are suitable substrates for Suzuki-Miyaura cross-coupling reactions. escholarship.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions. For instance, catalysts like Pd(dppf)Cl2 have been found to be effective for the coupling of bromoindazoles with various boronic acids. escholarship.org Microwave irradiation has also been employed to accelerate these reactions, often leading to shorter reaction times and improved yields. nih.gov

The reaction conditions are generally mild enough to be compatible with a variety of functional groups on both the indazole ring and the boronic acid partner, making it a highly versatile tool for the derivatization of this compound. The successful coupling of various aryl and heteroaryl boronic acids demonstrates the broad applicability of this methodology. escholarship.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromoindazoles This table is illustrative and may not represent reactions specifically with the this compound isomer.

Boronic Acid/EsterCatalystBaseSolventYield (%)
N-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneHigh
2-Thiopheneboronic acidPd(dppf)Cl2K2CO3DimethoxyethaneGood
Phenylboronic acidPd(PPh3)4Cs2CO31,4-dioxane/EtOH/H2ONot specified

Data compiled from various sources discussing Suzuki-Miyaura reactions of bromoindazoles. escholarship.orgnih.gov

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, the C-3 bromine of this compound can participate in a variety of other transition metal-catalyzed cross-coupling reactions. These include, but are not limited to, the Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions. These methodologies further expand the synthetic utility of this bromoindazole derivative, allowing for the introduction of alkenyl, alkynyl, and amino functionalities at the C-3 position.

For example, the Heck reaction enables the palladium-catalyzed vinylation of the indazole ring by coupling with alkenes. Mechanochemical methods, such as ball-milling, have been developed for the Heck coupling of 3-bromoindazoles, offering a solvent-free and efficient alternative to traditional solution-phase reactions. nih.gov These methods have demonstrated good to excellent yields with a broad scope of olefins. nih.gov

Electrophilic and Nucleophilic Functionalizations on the Indazole Ring System

The indazole ring system in this compound is susceptible to both electrophilic and nucleophilic attack, allowing for further functionalization at various positions on the bicyclic core.

Halogenation at C-5 and C-7 Positions

The indazole ring can undergo further halogenation, typically at the C-5 and C-7 positions, through electrophilic aromatic substitution. Metal-free halogenation methods have been developed for 2-substituted indazoles. nih.gov By carefully tuning the reaction conditions, including the halogenating agent and solvent, it is possible to achieve regioselective mono- or poly-halogenation. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can lead to the introduction of bromine or chlorine atoms at these positions. nih.gov The reactivity of the C-7 position is generally lower than that of the C-5 position. nih.gov

Table 2: Regioselective Halogenation of 2-Substituted Indazoles This table illustrates general regioselectivity and may not be specific to this compound.

Halogenating AgentPosition(s) Halogenated
N-Bromosuccinimide (NBS)C-3, C-5, C-7
N-Chlorosuccinimide (NCS)C-3, C-5, C-7

Data based on general reactivity patterns of 2-substituted indazoles. nih.gov

Amination and Other C-H Functionalizations

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of heterocyclic compounds, including 2H-indazoles. beilstein-journals.org These reactions allow for the introduction of various functional groups, such as amino groups, without the need for pre-functionalized substrates. Transition metal-catalyzed C-H amination reactions have been reported for 2H-indazoles, providing access to amino-substituted indazole derivatives. Furthermore, other C-H functionalizations, such as acylation and oxyalkylation, have been achieved at the C-3 position of the 2H-indazole core, often proceeding through radical pathways. beilstein-journals.org

Advanced Applications and Emerging Research Directions in 2h Indazole Chemistry

Application of Functionalized 2H-Indazoles in Materials Science

The unique photophysical properties of the 2H-indazole core have drawn interest in the field of materials chemistry. Although primarily known for their pharmacological importance, these heterocyclic compounds are being explored for applications in advanced materials.

Optoelectronic Materials and Dyes

Functionalized 2H-indazoles are emerging as a promising class of fluorophores. Specifically, N-aryl-2H-indazoles have been identified as a new class of fluorescent dyes characterized by high extinction coefficients and large Stokes shifts, which are desirable properties for biological probes and imaging agents. nih.gov Research has demonstrated that modifications to the indazole structure, such as the introduction of electron-donating substituents, can lead to shifts in emission wavelengths and improvements in quantum yield. nih.gov

Furthermore, the development of coumarin-substituted 2H-indazoles has yielded compounds with interesting fluorescence properties. mdpi.com These planar, rigid π-conjugated systems exhibit luminescent behavior that could be harnessed for various optoelectronic applications. mdpi.com The synthesis of fluorinated indazole derivatives is also of significant interest, as fluorine can modulate the electronic properties and stability of organic materials. organic-chemistry.org

Precursors for Organic Light-Emitting Diodes

While direct applications of 3-Bromo-2-ethyl-2H-indazole in Organic Light-Emitting Diodes (OLEDs) are not yet documented, the synthesis of precursors for OLEDs from the broader 1H-indazole N-oxide class has been demonstrated. nih.gov This suggests the potential of the indazole scaffold in the development of materials for next-generation displays and lighting. The creation of efficient and stable materials is a critical challenge in OLED technology, and nitrogen-containing heterocycles are essential structural elements in materials chemistry. frontiersin.org The inherent spectrophotometric properties of 2-aryl indazoles make them attractive candidates for further investigation as components in emissive or charge-transport layers within OLED devices. acs.org

Indazole Scaffolds as Building Blocks in Advanced Synthetic Chemistry

The 2H-indazole framework is a valuable building block in synthetic organic chemistry, providing a foundation for creating more complex molecules. nih.gov The presence of functional groups, such as the bromo and ethyl groups in this compound, offers reactive sites for further chemical transformations.

Organic halides are among the most widely used precursors for numerous organic transformations, including cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov The bromine atom at the C-3 position of the indazole ring can be leveraged for such reactions, allowing for the introduction of diverse molecular fragments.

Recent advancements have focused on the direct C-H functionalization of the 2H-indazole core. This strategy is recognized as an efficient way to increase molecular complexity and create a diverse library of indazole derivatives without the need for pre-functionalized starting materials. nih.gov Techniques have been developed for functionalization at the C-3 position and other locations on the molecule, often proceeding through transition metal-catalyzed pathways or radical mechanisms. nih.gov The ability to selectively modify the indazole scaffold highlights its utility as a versatile building block for constructing novel compounds for pharmaceuticals and materials science. acs.orgnih.gov

Methodological Innovations and Green Chemistry Approaches in 2H-Indazole Synthesis

Significant progress has been made in developing innovative and sustainable methods for synthesizing 2H-indazoles, moving away from traditional techniques that may require harsh conditions or expensive metal catalysts. These modern approaches prioritize efficiency, safety, and environmental responsibility.

Recent research has established several metal-free synthesis protocols. One such method involves the reaction of 2-((aryl/alkyl/H)ethynyl))aryltriazenes with arylsulfinic acids under visible-light irradiation at room temperature to form 3-functionalized 2H-indazoles without the need for an external photocatalyst. nih.govorganic-chemistry.org Another metal-free approach enables the direct alkoxycarbonylation of 2H-indazoles to produce C-3-carboxylic ester derivatives under mild, room-temperature conditions. organic-chemistry.org

Green chemistry principles are also being applied through the use of environmentally benign solvents and energy sources. For instance, an efficient synthesis of 2H-indazole derivatives has been developed using copper(I) oxide nanoparticles as a catalyst in polyethylene (B3416737) glycol (PEG), a green solvent. organic-chemistry.orgnih.gov Microwave-assisted synthesis has also been employed to create disubstituted 2H-indazoles in a high-yielding and scalable manner. eurekaselect.com

Electrochemical synthesis is emerging as a powerful and sustainable tool. rsc.org This method uses electricity to drive chemical reactions, avoiding the need for chemical oxidants or reductants. rsc.org A green electrochemical approach has been developed for the regioselective C3-H trifluoro/difluoromethylation of 2H-indazoles at room temperature. organic-chemistry.org Similarly, electrochemical methods have been used for the oxidative ring-opening of 2H-indazoles. researchgate.net

The table below summarizes some of the innovative and green chemistry approaches developed for the synthesis and functionalization of the 2H-indazole scaffold.

Synthesis/Functionalization MethodKey FeaturesApproach
Photochemistry/Thermochemistry Metal-free; visible-light irradiation or mild heat. nih.govorganic-chemistry.orgGreen Chemistry
Direct C-H Halogenation Metal-free; uses water as a solvent. nih.govGreen Chemistry
Direct C-H Carbamoylation Transition metal-free; visible-light promoted. frontiersin.orgInnovative Method
Direct C-H Fluorination Metal-free; uses water as a solvent under ambient air. organic-chemistry.orgGreen Chemistry
Nanoparticle Catalysis Uses copper oxide nanoparticles in a green solvent (PEG). organic-chemistry.orgnih.govGreen Chemistry
Microwave-Assisted Synthesis Rapid, high-yielding, and scalable reactions. eurekaselect.comInnovative Method
Electrochemical Synthesis Avoids chemical oxidants/reductants; mild conditions. organic-chemistry.orgresearchgate.netGreen Chemistry
One-Pot Reductive Cyclization Operationally simple; mild reaction conditions. acs.orgInnovative Method

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to minimize side products.
  • Adjust solvent polarity (e.g., DMF vs. THF) to improve yield in bromination steps.
  • Use catalytic Pd or Cu for cross-coupling if functionalizing the indazole scaffold further .

Basic: What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm), ethyl group signals (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and NH protons (if present).
    • ¹³C NMR : Confirm sp² carbons (100–140 ppm) and bromine-induced deshielding effects .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
  • Elemental Analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/Br values .

Advanced: How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the structural assignment of this compound derivatives?

Answer:
SC-XRD provides unambiguous confirmation of molecular geometry, substituent orientation, and crystal packing. Key steps include:

  • Crystallization : Use solvent mixtures (e.g., hexane/ethyl acetate) to grow high-quality crystals .
  • Data Collection : Employ synchrotron or laboratory X-ray sources (λ = 0.7–1.5 Å) for high-resolution datasets.
  • Refinement : Use SHELXL (via Olex2 or SHELXTL) to refine atomic positions, thermal parameters, and hydrogen bonding networks .

Example : A study on 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole resolved a dihedral angle of 23.17° between the indazole and substituent planes using SHELX refinement .

Advanced: How should researchers address contradictions between computational predictions and experimental data (e.g., NMR chemical shifts or reactivity)?

Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete basis sets in calculations. Mitigation strategies:

  • Experimental Validation : Repeat reactions under inert conditions to rule out oxidation/hydrolysis.
  • Computational Adjustments :
    • Include implicit solvent models (e.g., PCM for DMSO) in DFT calculations.
    • Compare multiple functionals (B3LYP vs. M06-2X) to assess sensitivity .
  • Complementary Techniques : Use X-ray crystallography or 2D NMR (COSY, NOESY) to confirm stereochemistry .

Advanced: What strategies are effective for designing this compound derivatives with enhanced bioactivity?

Answer:

  • Structure-Activity Relationship (SAR) :
    • Substituent Modulation : Replace bromine with electron-withdrawing groups (e.g., CF₃) to alter π-π stacking in target binding .
    • Heterocycle Fusion : Attach triazole or thiazole rings to improve solubility and binding affinity .
  • Molecular Docking : Use AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs). Prioritize derivatives with ΔG ≤ −8 kcal/mol .
  • In Vitro Assays : Test cytotoxicity (via MTT assay) and enzyme inhibition (e.g., IC₅₀ values) to validate computational predictions .

Advanced: How can researchers analyze halogen-bonding interactions in this compound crystals?

Answer:
Halogen bonding (C–Br···X) is critical for crystal packing and stability. Analytical methods include:

  • SC-XRD : Measure Br···X distances (typically 3.0–3.5 Å) and angles (≈180°) .
  • Hirshfeld Surface Analysis : Visualize intermolecular contacts using CrystalExplorer.
  • DFT Calculations : Quantify interaction energies (≈−5 to −10 kJ/mol) using NCI plots .

Example : In 1-[4-Bromo-2-(trifluoromethoxy)phenyl]-3-methyl-1H-1,2,4-triazole, C–Br···N interactions stabilized a zigzag chain motif .

Advanced: What are the challenges in scaling up this compound synthesis while maintaining regioselectivity?

Answer:

  • Regioselectivity : Competing bromination at adjacent positions can occur. Mitigate via:
    • Directed Bromination : Use directing groups (e.g., –NO₂) to favor C-3 substitution .
    • Microwave-Assisted Synthesis : Enhance reaction control and reduce byproducts .
  • Purification : Optimize column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization for gram-scale batches .

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular Weight225.08 g/molCalculated
Melting Point120–125°C (estimated)
Solubility (25°C)DMSO > 50 mg/mL; H₂O < 0.1 mg/mL
λmax (UV-Vis)280–290 nm (π→π* transition)

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